1,3-Distearin
Description
Contextualization within Glycerolipid Science
Glyceryl 1,3-distearate is a specific molecule within the broad class of glycerolipids, which are essential biological molecules comprising mono-, di-, and triglycerides. nih.gov These lipids are esters formed from glycerol (B35011) and fatty acids. wikipedia.org Glyceryl 1,3-distearate is a diacylglycerol (DAG), also known as a diglyceride, meaning it consists of a glycerol backbone esterified with two fatty acid chains. wikipedia.orgnumberanalytics.com Specifically, in this compound, the fatty acids are stearic acid, and they are attached at the sn-1 and sn-3 positions of the glycerol molecule. broadpharm.com
Diacylglycerols exist in two primary isomeric forms: 1,2-diacylglycerols and 1,3-diacylglycerols. wikipedia.org While 1,2-diacylglycerols are well-known for their role as second messengers in cellular signaling, 1,3-diacylglycerols serve distinct functions and are key intermediates in the biosynthesis and metabolism of triglycerides and phospholipids. nih.govgerli.com In nature, diacylglycerols are minor components of food fats and oils, typically present at levels of 1-6%. wikipedia.org The specific positioning of the stearic acid chains in Glyceryl 1,3-distearate gives it unique physicochemical properties that are the subject of intensive research.
Significance of 1,3-Diacylglycerols in Biological and Material Systems
The 1,3-diacylglycerol (1,3-DAG) structure is of considerable significance across both biological and industrial fields. Biologically, while the sn-1,2-DAG isomer is a potent activator of protein kinase C (PKC), a crucial enzyme in cellular signaling pathways, the 1,3-DAG isomer is generally considered physiologically inactive in this specific role. pnas.orgcir-safety.org This distinction is fundamental to their different metabolic fates and functions. 1,3-DAGs are important intermediates in lipid metabolism; for instance, during digestion, triglycerides are hydrolyzed into diacylglycerols and monoacylglycerols, with isomerization between the 1,2- and 1,3-forms occurring. gerli.com
In material science and industrial applications, 1,3-DAGs are highly valued. They are widely used as surfactants and emulsifiers in the food, cosmetic, and pharmaceutical industries. wikipedia.orgnih.gov Cooking oils enriched with 1,3-diacylglycerols have been developed and marketed for their potential to help manage body fat accumulation. wikipedia.org The amphiphilic nature of these molecules, possessing both hydrophilic and hydrophobic regions, makes them suitable for creating self-assembling structures like liposomes and micelles. smolecule.com This property is being actively explored for advanced applications, including the development of carrier molecules for drug and gene delivery systems, where they can encapsulate active compounds to improve solubility and stability. smolecule.comatamanchemicals.com
Scope of Current Academic Inquiry on Glyceryl 1,3-distearate
Current academic research on Glyceryl 1,3-distearate focuses on several key areas, including its synthesis, physical properties, and novel applications.
Synthesis Methodologies: Achieving high yields of the specific 1,3-isomer is a primary challenge. While chemical synthesis is possible, it often lacks positional selectivity. google.com Consequently, enzymatic synthesis using 1,3-specific lipases is a major area of investigation. nih.govjst.go.jp Research focuses on optimizing reaction conditions—such as temperature, enzyme load, and substrate ratios in solvent-free systems—to maximize the production of pure 1,3-distearoylglycerol while minimizing acyl migration, which can lead to the formation of the 1,2-isomer. jst.go.jpmdpi.com
Polymorphism and Crystallization: The physical behavior of Glyceryl 1,3-distearate, particularly its polymorphism, is critical for its applications, especially in food manufacturing where it can be used to structure fats. mdpi.com Polymorphism refers to the ability of a compound to crystallize into multiple different crystal structures. These different forms (e.g., α, β', β) have distinct melting points, stabilities, and physical textures. researchgate.net Research employs techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to study the transformation behavior between these polymorphic forms. mdpi.comresearchgate.net Studies show that 1,3-distearoylglycerol exhibits complex crystallization, forming structures such as needle-like and rod-like crystals, which are crucial for modifying the texture and stability of fat-based products. mdpi.com
Bioactivity and Advanced Applications: A significant and emerging area of research is the bioactivity of Glyceryl 1,3-distearate. Recent studies have identified it as a bioactive compound with anti-inflammatory properties. nih.gov Research has shown that Glyceryl 1,3-distearate can significantly reduce the expression of pro-inflammatory cytokines. nih.govmoleculardepot.com Furthermore, its use in creating prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) to reduce their gastrointestinal side effects is also being investigated. caymanchem.com These findings are opening up potential therapeutic applications for this specific lipid molecule.
Data Tables
Table 1: Physicochemical Properties of Glyceryl 1,3-distearate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2-hydroxy-3-octadecanoyloxypropyl) octadecanoate | nih.gov |
| Synonyms | 1,3-Distearin; 1,3-Distearoylglycerol | sigmaaldrich.comscbt.com |
| CAS Number | 504-40-5 | nih.govsigmaaldrich.com |
| Molecular Formula | C₃₉H₇₆O₅ | nih.govsigmaaldrich.com |
| Molecular Weight | 625.02 g/mol | nih.govsigmaaldrich.com |
| Appearance | White to off-white waxy solid or powder | atamanchemicals.com |
| Storage Temperature | -20°C | caymanchem.comsigmaaldrich.com |
Table 2: Research Findings on Polymorphism of 1,3-Diacylglycerols
| Polymorphic Form | Key Characteristics | Compound Studied | Source |
|---|---|---|---|
| α (alpha) | Hexagonal subcell packing. Least stable form. | 1,3-distearoyl-sn-2-linoleoyl-glycerol | researchgate.net |
| β' (beta prime) | Exhibits needle-like and rod-like crystals. | 1,3-distearoylglycerol (1,3-DSG) | mdpi.com |
| β (beta) | Most stable polymorphic form with a triclinic crystal structure. | 1,3-distearoylglycerol (1,3-DSG) | mdpi.com |
| γ (gamma) | Triple chain-length structure with parallel subcell packing. | 1,3-distearoyl-sn-2-linoleoyl-glycerol | researchgate.net |
| Sub-α | Pseudohexagonal subcell packing with double chain length. | 1,3-distearoyl-sn-2-linoleoyl-glycerol | researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
(2-hydroxy-3-octadecanoyloxypropyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHVBANLECCAGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60892302 | |
| Record name | 1,3-Distearoylglycerol | |
| Source | EPA DSSTox | |
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Molecular Weight |
625.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(18:0/0:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0056036 | |
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CAS No. |
504-40-5, 1323-83-7 | |
| Record name | 1,3-Distearin | |
| Source | CAS Common Chemistry | |
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| Record name | 1,3-Dioctadecanoylglycerol | |
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| Record name | Glyceryl distearate [NF] | |
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| Record name | Glyceryl 1,3-distearate | |
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| Record name | 1,3-Distearoylglycerol | |
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| Record name | Distearic acid, diester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.963 | |
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| Record name | 2-hydroxypropane-1,3-diyl distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.266 | |
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| Record name | GLYCERYL 1,3-DISTEARATE | |
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Synthetic Methodologies for Glyceryl 1,3 Distearate and Analogues
Enzymatic Synthesis Approaches
Enzymatic catalysis, particularly using lipases, represents a highly sophisticated and selective approach for synthesizing glyceryl 1,3-distearate. smolecule.com These biocatalysts operate under mild temperature and pressure conditions, which minimizes energy consumption and prevents thermal degradation of the substrates and products. smolecule.comacs.org The inherent selectivity of certain lipases allows for targeted reactions, leading to higher purity of the desired 1,3-DAG isomer compared to traditional chemical methods. smolecule.commedcraveonline.com
Direct Esterification of Glycerol (B35011) with Saturated Fatty Acids
Direct esterification is a primary enzymatic route for producing 1,3-diacylglycerols. This reaction involves the direct condensation of glycerol with two molecules of a saturated fatty acid, such as stearic acid, to form glyceryl 1,3-distearate. nih.gov A critical challenge in this process is the removal of water, a byproduct of the reaction, to shift the thermodynamic equilibrium towards product formation and achieve high conversion rates. nih.govmedcraveonline.com
The efficiency and selectivity of the direct esterification process are heavily dependent on the optimization of several reaction parameters and the appropriate choice of biocatalyst.
Catalyst Selection and Regiospecificity: The selection of the lipase (B570770) is crucial. Lipases (EC 3.1.1.3) can exhibit high regioselectivity, preferentially catalyzing reactions at specific positions on the glycerol molecule. For the synthesis of glyceryl 1,3-distearate, 1,3-regiospecific lipases are ideal. medcraveonline.com Novozym 435, an immobilized lipase from Candida antarctica B (CALB), is widely used due to its high 1,3-regiospecificity, which favors the esterification of the primary sn-1 and sn-3 hydroxyl groups of glycerol. medcraveonline.comresearchgate.net Studies have shown that using Novozym 435 can lead to the selective production of 1(3)-monostearin, with minimal formation of diacylglycerols (DAG) under certain conditions, highlighting its specificity. medcraveonline.commedcraveonline.com Other lipases, such as Lipozyme RM IM from Rhizomucor miehei, also show good performance and are often selected for DAG synthesis. nih.govnih.gov
Reaction Parameters: Key parameters that require optimization include temperature, substrate molar ratio, and enzyme concentration.
Temperature: The optimal temperature must balance reaction kinetics with enzyme stability. For many immobilized lipases like Novozym 435 and Lipozyme RM IM, temperatures between 50°C and 70°C are often optimal for esterification. nih.govnih.govtandfonline.com Higher temperatures can increase reaction rates but may also lead to enzyme denaturation and an increase in acyl migration, where the fatty acid moves from the sn-1/3 position to the sn-2 position, reducing the purity of the desired 1,3-isomer. mdpi.com
Substrate Molar Ratio: The molar ratio of fatty acid to glycerol significantly influences the product distribution (mono-, di-, and triglycerides). A molar ratio of 2:1 (stearic acid:glycerol) is stoichiometrically required for distearate synthesis. smolecule.com However, optimizing this ratio is essential; for instance, a fatty acid-to-glycerol molar ratio was found to have the greatest impact on DAG selectivity in one study. nih.gov
Enzyme Load: Increasing the enzyme concentration generally increases the reaction rate up to a certain point, after which the effect may plateau due to substrate or mass transfer limitations. medcraveonline.comcsic.es An optimal enzyme load ensures a high conversion rate without excessive cost. For example, in a solvent-free synthesis of 1,3-dilaurin (B53383), a 5 wt% concentration of Lipozyme RM IM was found to be optimal. nih.gov
The table below summarizes findings from various studies on the optimization of direct esterification.
| Parameter | Catalyst | Substrates | Optimal Condition | Outcome | Reference |
| Temperature | Novozym 435 | Glycerol & Stearic Acid | 60°C | High conversion to α-monostearin | researchgate.net |
| Enzyme Load | Lipozyme RM IM | Glycerol & Lauric Acid | 5 wt% | 80.3% 1,3-dilaurin content | nih.govnih.gov |
| Molar Ratio | Lipozyme RM IM | Glycerol & Fatty Acids | Varies | Greatest impact on DAG selectivity | nih.gov |
| Reaction Time | Novozym 435 | Glycerol & Stearic Acid | 2 hours | Optimum time for monostearin (B1671896) synthesis | medcraveonline.com |
This table is interactive. Click on the headers to sort the data.
Performing enzymatic esterification in solvent-free systems has gained significant traction due to its environmental and economic advantages. nih.govnih.gov These systems eliminate the need for organic solvents, which reduces processing costs, simplifies downstream purification, and avoids potential solvent residues in the final product. nih.govcsic.es The higher concentration of substrates in solvent-free media can also lead to enhanced reaction rates. smolecule.com
A primary challenge in solvent-free esterification is managing the high viscosity of the reaction mixture and ensuring the effective removal of the water byproduct to drive the reaction forward. nih.gov Innovative operational modes have been developed to address this, such as using vacuum-driven air or nitrogen bubbling. nih.govnih.gov This technique effectively removes water, shifting the equilibrium and enabling high conversion rates. In one study, a vacuum-driven air bubbling method for the direct esterification of lauric acid and glycerol resulted in a 95.3% lauric acid conversion and an 80.3% content of 1,3-dilaurin after just 3 hours. nih.govnih.gov
The table below presents the performance of different lipases in the solvent-free synthesis of 1,3-diacylglycerols.
| Lipase Catalyst | Substrates | Conversion/Yield | Reference |
| Lipozyme RM IM | Glycerol & Lauric Acid | 95.3% conversion, 80.3% 1,3-dilaurin | nih.govnih.gov |
| Novozym 435 | Glycerol & Lauric Acid | Good performance in terms of lauric acid conversion | nih.govnih.gov |
| Lipozyme TL IM | Glycerol & Lauric Acid | Low activity | nih.govnih.gov |
| Lipozyme RM IM | Glycerol & Stearic Acid | High yield of 1,3-distearin (99.4% after purification) | nih.govnih.gov |
This table is interactive. Click on the headers to sort the data.
The high cost of enzymes is a significant factor in the economic viability of biocatalytic processes. researchgate.netrsc.org Immobilization of lipases onto solid supports is a key strategy to overcome this limitation. Immobilization enhances the stability of the enzyme and, most importantly, allows for its easy separation from the reaction mixture and subsequent reuse over multiple reaction cycles. rsc.orgjmb.or.krijcmas.com
However, even immobilized enzymes can lose activity over time. For instance, Novozym 435, despite its widespread use, can suffer from mechanical strength issues and dissolution of its acrylic resin support in certain media. rsc.org The accumulation of byproducts like water on the support can also inhibit the enzyme. rsc.org
The operational stability of an immobilized biocatalyst is a measure of its ability to retain catalytic activity over repeated use. Studies have shown that immobilized lipases can be reused for multiple cycles with good retention of activity. For example, an immobilized lipase from Mucor racemosus retained approximately 80% of its initial activity in an esterification reaction after four cycles. jmb.or.krnih.gov In a solvent-free system for 1,3-DAG synthesis, Lipozyme RM IM maintained over 80% of its original catalytic activity after 10 consecutive batch reactions. nih.govnih.gov
The reusability of various immobilized lipases is detailed in the table below.
| Immobilized Lipase | Immobilization Method/Support | Reaction Type | Reusability (Activity Retained) | Reference |
| Lipase from Mucor racemosus | Entrapment in 4% agar | Esterification | ~80% after 4 cycles | jmb.or.krnih.gov |
| Lipozyme RM IM | Not specified | Direct Esterification | 80.2% after 10 cycles | nih.govnih.gov |
| Lipase from Lysinibacillus macroides FS1 | Entrapment in Ca-alginate gel | Hydrolysis | 46% after 6 cycles | ijcmas.com |
| Novozym 435 | Acrylic resin | Esterification | Used for 15 cycles without considerable loss of activity | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Transesterification Processes
Transesterification (or glycerolysis) is another important enzymatic pathway for producing glyceryl 1,3-distearate. tandfonline.comscilit.com This process involves the reaction of glycerol with an acyl donor, which can be a fatty acid ester (e.g., ethyl stearate (B1226849) or methyl stearate) or a triglyceride (e.g., tristearin). scilit.comlookchem.comgoogle.com
When using a triglyceride like tristearin, a 1,3-specific lipase catalyzes the reaction with glycerol to yield a mixture of mono-, di-, and triglycerides. mdpi.com A key advantage of transesterification over direct esterification is that water is not produced as a byproduct, which can simplify the process by removing the need for continuous water removal to drive the reaction equilibrium. smolecule.com In some cases, transesterification has been reported to result in higher product yields compared to direct esterification under similar conditions. tandfonline.comscilit.com
Comparative Analysis of Enzymatic and Chemical Synthesis Pathways
Both enzymatic and chemical methods can be used to synthesize diacylglycerols, but they differ significantly in their reaction conditions, selectivity, and environmental impact.
Chemical Synthesis: Traditional chemical synthesis, often referred to as chemical glycerolysis, typically involves reacting glycerol and triglycerides at very high temperatures (220-260°C) and sometimes under vacuum, using inorganic catalysts like sodium hydroxide, potassium hydroxide, or sodium stearate. acs.orgmedcraveonline.comgoogle.com This process has several drawbacks:
Harsh Conditions: The high temperatures require significant energy input and can lead to the formation of undesirable byproducts and dark-colored products. acs.orgmedcraveonline.com
Lack of Selectivity: The reaction is random, producing a complex mixture of mono-, di-, and triglycerides, with low selectivity for the desired 1,3-DAG isomer. medcraveonline.commedcraveonline.com This necessitates extensive and costly purification steps like short-path distillation to isolate the high-purity product. medcraveonline.com
Environmental Concerns: The use of chemical catalysts can lead to waste generation and environmental pollution. acs.orgresearchgate.net
Enzymatic Synthesis: In contrast, enzymatic synthesis offers a greener and more precise alternative. acs.orgmdpi.com
Mild Conditions: Reactions are carried out at much lower temperatures (typically 40-70°C), which is more energy-efficient and preserves the quality of the product. acs.orgmdpi.com
High Selectivity: The use of 1,3-regiospecific lipases allows for the targeted synthesis of 1,3-diacylglycerols, resulting in higher product purity and simplifying downstream processing. smolecule.comacs.org
The following table provides a direct comparison of the two synthesis pathways.
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Catalyst | Lipases (e.g., Novozym 435) | Inorganic bases (e.g., NaOH, KOH) or metal catalysts acs.orgtandfonline.com |
| Temperature | Mild (e.g., 40-70°C) acs.orgmdpi.com | High (e.g., 220-260°C) acs.orggoogle.com |
| Pressure | Atmospheric | Often requires vacuum google.com |
| Selectivity | High (Regiospecific for 1,3-position) smolecule.com | Low (Random), produces complex mixtures medcraveonline.com |
| Product Purity | High, less purification needed smolecule.com | Low, requires extensive purification (e.g., distillation) medcraveonline.com |
| Energy Consumption | Low acs.org | High researchgate.net |
| Environmental Impact | Green, environmentally friendly mdpi.com | Generates waste, uses harsh chemicals researchgate.net |
This table is interactive. Click on the headers to sort the data.
Impact on Product Distribution and Regioselectivity
Regioselectivity is critical in the synthesis of 1,3-diacylglycerols to ensure the fatty acids are attached to the sn-1 and sn-3 positions of the glycerol backbone. Enzymatic catalysis, particularly with 1,3-regioselective lipases, is the most effective approach to achieve high selectivity. nih.govfrontiersin.org These enzymes preferentially catalyze esterification or transesterification at the primary hydroxyl groups of glycerol, minimizing the formation of 1,2-diacylglycerols and triglycerides. smolecule.comresearchgate.net
Lipases such as Rhizomucor miehei (Lipozyme RM IM) and Candida antarctica lipase B (Novozym 435) are widely used due to their high specificity for the sn-1 and sn-3 positions. frontiersin.orgmedcraveonline.com In a solvent-free system, the use of Rhizomucor miehei lipase for the esterification of glycerol and caprylic acid achieved a 1,3-DAG yield of 84.6% with a purity of 96%. frontiersin.org The choice of enzyme is paramount; for instance, while Novozym 435 is highly active, it can sometimes lead to lower selectivity for 1,3-DAG compared to Lipozyme RM IM, which produces a higher proportion of 1,3-DAG versus the 1,2-isomer. frontiersin.orgcsic.es
Several reaction parameters significantly influence product distribution and regioselectivity:
Substrate Molar Ratio: The ratio of fatty acid or acyl donor to glycerol affects the final product composition. An optimal ratio is required to maximize DAG formation while minimizing mono- and triglyceride synthesis. For the enzymatic esterification of 1,3-distearoylglycerol (1,3-DSG), a 1:1 molar ratio of stearic acid to glycerol was found to maximize the 1,3-DAG content at nearly 20% under specific conditions. mdpi.com
Temperature: Temperature influences both reaction rate and enzyme stability. For 1,3-DSG synthesis, the optimal temperature was found to be 75°C, yielding a product content of nearly 30%. mdpi.com
Enzyme Load: Increasing the enzyme concentration can accelerate the reaction, but an excessive amount may not be cost-effective and can sometimes lead to a slight decrease in the desired product due to competing reactions like acyl migration. nih.govmdpi.com
Water Removal: In esterification reactions, water is a byproduct. Its continuous removal, often achieved by applying a vacuum, is crucial to shift the reaction equilibrium towards product formation. nih.govfrontiersin.org
A competing reaction that reduces regioselectivity is acyl migration, where a fatty acid chain moves from the sn-1 or sn-3 position to the sn-2 position, converting the desired 1,3-DAG into a 1,2-DAG. nih.gov This isomerization can be influenced by factors such as temperature, reaction time, and the presence of catalysts. mdpi.com
Table 1: Impact of Lipase Type on Diacylglycerol (DAG) Synthesis This table presents a comparison of different lipases and their effectiveness in producing 1,3-DAGs, highlighting the total DAG yield and the specific proportions of 1,3-DAG and 1,2-DAG isomers.
| Lipase Source | Acyl Donor | Total DAG Yield (%) | 1,3-DAG (%) | 1,2-DAG (%) | Reference |
|---|---|---|---|---|---|
| Lipozyme RM IM (Rhizomucor miehei) | Fatty Acid Ethyl Esters | 60.7 | 39.8 | 20.9 | frontiersin.org |
| Lipase PLG (Alcaligenes sp.) | Fatty Acid Ethyl Esters | Not Specified | 35.9 | 19.3 | frontiersin.org |
| Lipozyme 435 (Candida antarctica) | Free Fatty Acids (from Echium oil) | 88.7 | 68.0 | 20.7 | researchgate.net |
| Rhizomucor miehei lipase | Caprylic Acid | 84.6 | 96.0 (purity) | Not Specified | frontiersin.org |
Stereochemical Purity of Synthesized sn-1,3-Diacylglycerols
Beyond regioselectivity, achieving high stereochemical purity in the synthesis of sn-1,3-diacylglycerols is a significant challenge. google.com While racemic 1,3-DAGs are common, the synthesis of enantiomerically pure forms (where different fatty acids are at the sn-1 and sn-3 positions) requires specific strategies. researchgate.net Both chemical and enzymatic routes have been developed for the synthesis of stereochemically pure sn-1,2, sn-2,3, and sn-1,3-diglycerides. google.com
One common chemical strategy involves using chiral starting materials. For example, enantiomerically pure DAGs can be synthesized starting from commercially available (S)-(+)- or (R)-(-)-2,2-dimethyl-1,3-dioxolan-4-methanol. arkat-usa.org This approach involves a series of protection and deprotection steps to ensure the final product has the desired stereochemistry. arkat-usa.org Mechanochemical synthesis, using ball milling, has also been explored, starting from protected glycidol (B123203) to create sn-1,3-protected monoacylglycerols, which are then esterified to form DAGs. d-nb.info
The stereochemistry of DAGs is crucial as different isomers can have distinct biological activities and physical properties. For instance, sn-1,2-DAG is a potent activator of protein kinase C, whereas sn-1,3-DAG is not. nih.gov Furthermore, the crystallization behavior of enantiopure and racemic 1,3-DAGs can differ significantly, with racemic mixtures often forming conglomerates (mechanical mixtures of pure enantiomer crystals). researchgate.net
Chemical Synthesis Methods (Overview of Research Approaches)
Traditional chemical methods for producing glyceryl 1,3-distearate often result in a random distribution of fatty acids on the glycerol backbone, leading to a mixture of isomers and glyceride types. csic.es However, these methods are widely used in industry due to their scalability.
Partial Glycerolysis of Vegetable Oils
Partial glycerolysis involves the reaction of triglycerides (found in vegetable oils) with glycerol at high temperatures (often above 200°C) using alkaline catalysts. smolecule.comcsic.esatamanchemicals.com This process breaks down the triglycerides and re-esterifies the fatty acids onto the added glycerol, yielding a mixture of mono-, di-, and triglycerides. smolecule.com The final product composition is a statistical mixture, and obtaining a high concentration of a specific isomer like glyceryl 1,3-distearate is challenging without subsequent purification. scbt.com Enzymatic glycerolysis, using 1,3-specific lipases, offers a more controlled alternative, significantly increasing the yield of 1,3-DAGs from oils and fats like beef tallow. researchgate.netcsic.es
Esterification of Glycerol with Stearic Acid
The direct esterification of glycerol with stearic acid is a fundamental and common method for synthesizing glyceryl distearate. smolecule.comatamanchemicals.com The reaction is typically conducted by heating the two reactants, often in the presence of an acid or base catalyst. smolecule.comchembk.com A significant drawback of chemical catalysis is the lack of regioselectivity, which produces a mix of 1,2- and 1,3-distearate isomers. smolecule.com
To overcome this, lipase-catalyzed esterification has become a major focus of research. This enzymatic approach offers high regioselectivity for the sn-1 and sn-3 positions under milder reaction conditions. smolecule.comresearchgate.net Solvent-free systems are particularly attractive as they are more environmentally friendly and simplify downstream processing. nih.govfrontiersin.org
Table 2: Optimization of 1,3-Diacylglycerol (1,3-DAG) Synthesis via Esterification This table summarizes findings from various studies on the enzymatic esterification of glycerol with fatty acids, detailing the reaction conditions and resulting yields of the target 1,3-DAG.
| Fatty Acid | Lipase | Optimal Molar Ratio (Acid:Glycerol) | Optimal Temperature (°C) | Max 1,3-DAG Content (%) | Reference |
|---|---|---|---|---|---|
| Stearic Acid | Not Specified | 1:1 | 75 | ~30 | mdpi.com |
| Palmitic Acid | Not Specified | 2:1 | 73 | ~30 | mdpi.com |
| Lauric Acid | Lipozyme RM IM | 2:1 | 50 | 80.3 | nih.gov |
| Oleic Acid | Novozym 435 | Not Specified | 60 | ~40 | researchgate.net |
Purification and Yield Optimization Strategies
Achieving high purity and yield of glyceryl 1,3-distearate requires effective purification methods and optimization of the synthesis process. Following synthesis, the crude product mixture typically contains the desired 1,3-DAG along with unreacted starting materials, monoglycerides, triglycerides, and the 1,2-DAG isomer. researchgate.net
Several purification techniques are employed:
Short-Path Vacuum Distillation: This method is effective for separating components based on their different boiling points under vacuum, which allows for lower temperatures, preventing thermal degradation of the lipids. google.com
Chromatographic Techniques: Column chromatography is a standard laboratory method for separating lipid classes to obtain high-purity fractions. google.comd-nb.info
Crystallization: This technique exploits the different solubilities and crystallization points of the components in the mixture. A two-step crystallization process has been used to obtain pure 1-oleoyl-3-palmitoylglycerol (B1263825) with a yield of 83.6%. researchgate.net Solvent fractionation can also be used to remove unwanted isomers like 1,2-DAGs. mdpi.com
Chemical Deacidification: This process is used to remove residual free fatty acids from the reaction mixture. google.com
Yield optimization is intrinsically linked to the synthesis conditions. As discussed previously, adjusting parameters like substrate molar ratio, temperature, reaction time, enzyme load, and efficient water removal are key strategies to drive the reaction towards a higher yield of the desired 1,3-diacylglycerol. mdpi.commdpi.comresearchgate.net For example, in the synthesis of 1,3-dilaurin, optimizing the lipase concentration to 5 wt% was crucial; higher concentrations led to a decrease in the 1,3-isomer due to increased acyl migration. nih.gov
Crystallization Behavior and Polymorphism of Glyceryl 1,3 Distearate
Polymorphic Forms and Crystalline Structures
The arrangement of Glyceryl 1,3-distearate molecules in the solid state gives rise to several polymorphic forms, each with a unique crystalline structure. These forms are typically identified by Greek letters: gamma (γ), alpha (α), beta prime (β′), and beta (β). The transition between these forms is a critical aspect of its physical chemistry.
The polymorphic forms of Glyceryl 1,3-distearate are differentiated by their molecular packing, which is reflected in their thermal properties and diffraction patterns. The α form is generally the least stable, with the lowest melting point, and is formed upon rapid cooling from the melt. It has a hexagonal chain packing. The β′ form is intermediate in stability and has an orthorhombic perpendicular chain packing. The β form is the most stable polymorph with the highest melting point and a triclinic parallel chain packing. mdpi.comusu.edu
Upon cooling, Glyceryl 1,3-distearate and its blends may first crystallize into the unstable α form before transforming into the more stable β′ and eventually the most stable β polymorphs. nih.govresearchgate.net Studies on similar 1,3-diacylglycerols have identified various forms, including sub-α, α, and γ, noting that the presence of different fatty acid moieties can influence which polymorphs are formed. dss.go.th For instance, 1,3-distearoylglycerol has been shown to exhibit complex fat crystals with both β′ and β forms. mdpi.com Some research also indicates a transition between two different β-type polymorphs (β-a and β-b) in 1,3-diacylglycerols. jst.go.jp
| Polymorph | Stability | Chain Packing Subcell | Typical Formation Condition |
| Alpha (α) | Least Stable | Hexagonal | Rapid cooling from melt |
| Beta Prime (β′) | Intermediate | Orthorhombic | Transformation from α or slower cooling |
| Beta (β) | Most Stable | Triclinic | Transformation from β′ or prolonged tempering |
| Gamma (γ) | Metastable | Parallel | Observed in some related lipids |
This table provides a generalized summary of lipid polymorphism.
The transformation from one polymorphic form to another is governed by a range of kinetic and thermodynamic factors. nih.gov Key external variables include thermal treatments and storage conditions. nih.govub.edu
Temperature and Thermal Treatment: The rate of cooling from the molten state significantly impacts the initial polymorphic form obtained. ub.edu Rapid cooling tends to produce the metastable α form, while slower cooling allows for the formation of more stable β′ and β forms. nih.gov Similarly, the heating rate can influence the pathways of polymorphic transformations. ub.edu The time required for the transition of 1,3-distearoylglycerol is notably shorter than that of 1-monostearoylglycerol when heat-treated at the same temperature. jst.go.jp
Storage Time and Conditions: Over time, less stable forms will tend to convert to more stable ones to reach a lower energy state. Storage temperature and humidity are critical factors; elevated temperatures can provide the necessary energy for molecular rearrangement, leading to polymorphic transitions. nih.gov
Additives and Impurities: The presence of other substances, such as emulsifiers, can influence crystallization behavior. For example, additives can either accelerate or inhibit polymorphic transitions by co-crystallizing with the lipid or by altering the molecular mobility. nih.govresearchgate.net
The position of the fatty acid chains on the glycerol (B35011) backbone significantly influences the crystallization behavior. 1,3-diacylglycerols (1,3-DAGs) and 1,2-diacylglycerols (1,2-DAGs) exhibit distinct polymorphic characteristics. The molecular structures of DAGs, including the positions of the fatty acids, are important for their stabilizing effects on other fats. researchgate.net
Studies comparing the two isomers have shown that 1,2-DAGs are more effective at delaying the polymorphic transitions in triglycerides like tristearin than their 1,3-DAG counterparts. researchgate.net This suggests a difference in how the two isomers pack and interact within a crystal lattice. The asymmetry of 1,2-DAGs may disrupt the crystal packing of triglycerides more efficiently than the more symmetric 1,3-DAGs. Furthermore, acyl migration can occur, where a fatty acid chain moves from the sn-2 position to the sn-1 or sn-3 position, converting a 1,2-diacylglycerol into a more stable 1,3-diacylglycerol, especially in the presence of heat. umich.edu
Advanced Spectroscopic and Diffraction Analyses in Polymorphism Studies
The characterization of polymorphic forms and the study of their transitions rely on sophisticated analytical techniques. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are two of the most powerful and commonly used methods in this field.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is highly effective for studying the thermal events associated with polymorphism, such as melting and crystallization points, and solid-solid transitions between different polymorphic forms. youtube.com
A DSC thermogram of Glyceryl 1,3-distearate will show distinct endothermic (heat absorbing) and exothermic (heat releasing) peaks. jst.go.jp An endothermic peak typically corresponds to the melting of a specific polymorph. An exothermic peak observed during a heating scan often indicates a polymorphic transition, where a less stable form melts and then recrystallizes into a more stable form, releasing energy. ub.edu By analyzing the temperatures and enthalpies of these transitions, researchers can identify the different polymorphs present and study the kinetics of their transformations. jst.go.jpresearchgate.net For example, DSC analysis of 1,3-diacylglycerols shows endothermic and exothermic peaks during the transition from a β-a to a β-b type crystal form. jst.go.jp The sharpness of these peaks can be influenced by the rate of temperature change during the measurement. jst.go.jp
| Thermal Event | DSC Peak Type | Description |
| Melting | Endothermic | Absorption of heat as the crystal lattice breaks down. |
| Crystallization | Exothermic | Release of heat as molecules arrange into a crystal lattice. |
| Polymorphic Transition | Exothermic | Release of heat as a metastable form rearranges to a more stable form. |
X-ray Diffraction (XRD) is a primary technique used to determine the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the atoms in the crystal diffract the X-rays into a specific pattern of intensities. This diffraction pattern is unique to a particular crystal structure.
In the study of Glyceryl 1,3-distearate polymorphism, XRD is used to distinguish between the α, β′, and β forms based on their characteristic "short-spacing" and "long-spacing" diffraction patterns. usu.edu
Short-spacings relate to the cross-sectional packing of the fatty acid chains. The hexagonal packing of the α-form gives a single strong diffraction peak, while the orthorhombic packing of the β′-form and the triclinic packing of the β-form produce multiple characteristic peaks. nih.govresearchgate.net
By using XRD in conjunction with DSC, researchers can definitively identify the polymorphic forms present at different temperatures and observe the structural changes that occur during transitions. nih.govsemanticscholar.org For example, studies have used XRD to confirm that 1,3-diglycerides crystallize into β-polymorphs at lower temperatures and to track the transformation from an initial α polymorph to a more stable β′ form upon heating. nih.govresearchgate.netnih.gov
Molecular Interactions Governing Polymorphism in Glyceryl 1,3-distearate
The polymorphic behavior of Glyceryl 1,3-distearate, a 1,3-diacylglycerol, is dictated by the intricate interplay of various non-covalent molecular interactions. These forces, primarily hydrogen bonds and van der Waals interactions, govern the spatial arrangement and packing of the molecules within the crystal lattice, leading to the formation of different polymorphic forms such as α, β', and β. The stability of these polymorphs is a direct consequence of the efficiency of molecular packing and the strength of the intermolecular forces at play.
A pivotal role in the crystal structure of 1,3-diacylglycerols is played by hydrogen bonding involving the free hydroxyl group at the C-2 position of the glycerol backbone. This hydroxyl group can act as both a hydrogen bond donor and acceptor, forming a network of intermolecular hydrogen bonds that significantly influences the molecular conformation and packing. In the crystalline structure of analogous 1,3-diacylglycerols, such as 1-stearoyl-3-oleyl-glycerol, the hydrogen bond length between the hydroxyl group and a carbonyl oxygen of an adjacent molecule has been determined to be approximately 2.78 Å. nih.gov This hydrogen bonding network is a key factor in stabilizing the glycerol layers within the crystal.
The conformation of the Glyceryl 1,3-distearate molecule is characterized by a distinctive V-shape, with the two stearic acid chains extending in different directions from the glycerol backbone. nih.gov This spatial arrangement leads to the segregation of the acyl chains into separate layers within the crystal lattice, minimizing steric hindrance and allowing for efficient packing. nih.gov The nature of this packing is a defining feature of the different polymorphs.
The transition from a less stable to a more stable polymorphic form involves a rearrangement of the molecular packing to achieve a lower energy state. This transformation is driven by the optimization of both hydrogen bonding and van der Waals interactions. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are instrumental in probing these molecular interactions and identifying the characteristic vibrational modes associated with different polymorphic forms. For example, the splitting of the C=O stretching band in the FTIR spectrum can provide insights into the different environments of the carbonyl groups, which are influenced by hydrogen bonding and crystal packing. researchgate.net Similarly, specific bands in the Raman spectrum can be correlated with the conformational order and packing of the hydrocarbon chains. mdpi.com
| Interaction Type | Key Molecular Features Involved | Significance in Polymorphism |
| Hydrogen Bonding | Free hydroxyl group at C-2 of glycerol, Carbonyl oxygen of ester groups | Stabilizes the glycerol layers and dictates the primary molecular conformation. |
| Van der Waals Forces | Long hydrocarbon chains of stearic acid | Determines the efficiency of acyl chain packing and the overall stability of the different polymorphic forms (α, β', β). |
| Polymorph | Acyl Chain Subcell Packing | Relative Stability |
| α | Hexagonal | Least stable |
| β' | Orthorhombic | Intermediate |
| β | Triclinic parallel | Most stable |
Interfacial Phenomena and Emulsion Stabilization Mechanisms
Role as an Emulsifier and Emulsion Stabilizer
The primary mechanism of action for Glyceryl 1,3-distearate is its amphiphilic nature. The molecule possesses a hydrophilic head (the free hydroxyl group on the glycerol (B35011) backbone) and two long, lipophilic tails (the stearic acid chains). researchgate.net This structure causes the molecule to preferentially adsorb at the oil-water interface. By orienting themselves at this boundary, the emulsifier molecules reduce the thermodynamically unfavorable contact between the oil and water phases. This process lowers the interfacial tension—the energy required to create and maintain the interface—which is a fundamental step in the formation and stabilization of an emulsion. unifr.ch The presence of the emulsifier at the interface creates a film that prevents the dispersed droplets from coalescing.
Surface and Interfacial Tension Studies
The effectiveness of an emulsifier is directly related to its ability to modify the properties of the interface between two immiscible liquids, such as oil and water.
The adsorption of Glyceryl 1,3-distearate at an oil-water interface leads to a significant reduction in interfacial tension. researchgate.net This reduction minimizes the energy of the system, allowing for the formation of smaller droplets with a larger total surface area, which is characteristic of an emulsion. While specific quantitative data for the pure compound is sparse in readily available literature, studies on glycerides confirm that mono- and diglycerides cause a rapid drop in interfacial tension when introduced to an oil-water system. researchgate.net The magnitude of this reduction is a key factor in determining the ease of emulsification and the resulting stability of the emulsion. ucl.ac.uk
The Hydrophilic-Lipophilic Balance (HLB) system provides a scale to estimate whether a surfactant will promote a water-in-oil or an oil-in-water emulsion. The HLB value is determined by the relative size and strength of the hydrophilic and lipophilic portions of the molecule. Emulsifiers with low HLB values are more lipophilic and tend to form W/O emulsions, while those with high HLB values are more hydrophilic and favor O/W emulsions.
Glyceryl 1,3-distearate is a lipophilic emulsifier. The table below shows a typical HLB value for a closely related glyceryl stearate (B1226849).
| Compound | Typical HLB Value | Predicted Emulsion Type |
|---|---|---|
| Glyceryl Stearate | 3.8 | Water-in-Oil (W/O) |
Data sourced from multiple references for Glyceryl Stearate, a compound with similar properties. researchgate.net
This low HLB value indicates that Glyceryl 1,3-distearate is more soluble in the oil phase than in the water phase. According to the Bancroft rule, the phase in which the emulsifier is more soluble will form the continuous phase of the emulsion. Therefore, Glyceryl 1,3-distearate is a highly effective stabilizer for W/O emulsions.
Self-Assembling Structures and Their Properties
Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules in a solution begin to self-assemble into organized aggregates called micelles to minimize the exposure of their lipophilic tails to water. wikipedia.orgdataphysics-instruments.com This is a key property that drives many of their functions.
| Compound | Measurement Technique | Reported CMC (mol·dm⁻³) | Temperature |
|---|---|---|---|
| Glyceryl Monostearate (GMS) | UV-Visible Spectroscopy | 2.40 x 10⁻² | 50°C |
| Glyceryl Monostearate (GMS) | Conductivity | 4.50 x 10⁻² | 50°C |
Data from a study on Glyceryl Monostearate (GMS), a closely related monoglyceride. researchgate.net
Beyond simple micelles, Glyceryl 1,3-distearate, particularly in combination with monoglycerides, can form more complex and ordered structures at the oil-water interface known as liquid crystalline phases. These phases, such as the lamellar phase, consist of multiple bilayers of emulsifier molecules arranged in a highly organized manner around the dispersed droplets. This multi-layered structure acts as a significant mechanical and steric barrier, physically hindering the droplets from approaching each other and coalescing. The formation of these robust interfacial films is a critical mechanism for ensuring the long-term stability of an emulsion.
Micelle Formation and Characteristics
To understand the characteristics of micellization for closely related compounds, data for Glyceryl Monostearate (GMS), a monoester of glycerol and stearic acid, can be examined. The CMC for GMS has been determined using various techniques, with values depending on the method and temperature. walshmedicalmedia.comresearchgate.net For instance, studies have reported CMC values of 4.50 × 10⁻² mol·dm⁻³ and 2.40 × 10⁻² mol·dm⁻³ for GMS using conductivity and UV-Visible spectroscopy, respectively. walshmedicalmedia.comresearchgate.net
The thermodynamics of micellization for GMS indicate that the process is influenced by temperature. The Gibbs free energy of micellization (ΔG°CMC) was found to decrease with increasing temperature, suggesting greater spontaneity. walshmedicalmedia.comresearchgate.net The entropy change (ΔS°CMC) showed positive values, indicating that micellization is an entropy-driven process, largely due to the release of structured water molecules from around the hydrophobic chains. walshmedicalmedia.comresearchgate.net
Table 1: Thermodynamic Parameters of Micellization for Glyceryl Monostearate (GMS)
| Thermodynamic Parameter | Observation | Implication |
| Critical Micelle Concentration (CMC) | 2.40 x 10⁻² to 4.50 x 10⁻² mol·dm⁻³ walshmedicalmedia.comresearchgate.net | The concentration at which micelle formation begins. |
| Gibbs Free Energy (ΔG°CMC) | Decreases as temperature increases walshmedicalmedia.comresearchgate.net | The micellization process becomes more spontaneous at higher temperatures. |
| Enthalpy (ΔH°CMC) | Large positive value walshmedicalmedia.comresearchgate.net | Indicates strong interactions between the hydrophilic head of GMS and water molecules. |
| Entropy (ΔS°CMC) | Positive values walshmedicalmedia.comresearchgate.net | The process is primarily driven by an increase in entropy. |
This data pertains to Glyceryl Monostearate (GMS), a related monoglyceride, and is presented to illustrate the principles of micellization for glycerides.
Liposome Formation and Stability
Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. nih.gov They are formed by the self-assembly of amphiphilic lipid molecules, such as phospholipids, in an aqueous environment. helixbiotech.com Glyceryl 1,3-distearate is utilized in the preparation of liposomes, where it can be incorporated into the lipid bilayer to modify its properties. smolecule.comatamanchemicals.com
The stability of liposomes is a critical factor for their application and is influenced by several factors, including lipid composition, size, and surface charge. helixbiotech.comijper.org The inclusion of specific lipids can significantly enhance stability. For example, cholesterol is a well-known stabilizer that inserts into the lipid bilayer, increasing its rigidity and reducing permeability. helixbiotech.comresearchgate.net
Similarly, the incorporation of Glyceryl 1,3-distearate into a liposomal bilayer can influence its stability. The two long, saturated stearic acid chains of the molecule contribute to a more ordered and rigid packing of the lipid molecules within the bilayer. This increased packing density can reduce the fluidity and permeability of the liposomal membrane, thereby enhancing its stability and controlling the release of encapsulated substances. researchgate.net The hydroxyl group on the glycerol backbone, positioned at the interface, can also participate in hydrogen bonding, further stabilizing the membrane structure. broadpharm.com
Interactions with Other Formulation Components
In complex systems like emulsions, Glyceryl 1,3-distearate is rarely used in isolation. Its interactions with other components, such as primary emulsifiers and consistency enhancers, are crucial for achieving the desired product stability and texture. atamanchemicals.commdpi.com
Synergistic and Antagonistic Effects in Emulsion Systems
Glyceryl 1,3-distearate often functions as a co-emulsifier or a consistency-enhancing agent, working synergistically with primary emulsifiers to stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions. atamanchemicals.commdpi.com A synergistic effect occurs when the combined stabilizing effect of two or more emulsifiers is greater than the sum of their individual effects.
This synergy often arises from improved packing at the oil-water interface. A primary emulsifier may have a molecular geometry that leaves gaps at the interface. A co-emulsifier like Glyceryl 1,3-distearate can fill these gaps, leading to a more condensed and rigid interfacial film. This stronger film provides a more effective barrier against droplet coalescence.
Research on o/w emulsions stabilized by polyglyceryl-3 dicitrate/stearate demonstrates this principle. mdpi.com While the primary emulsifier forms bilayers, the addition of consistency enhancers like glyceryl stearate and stearyl alcohol is crucial for building the final cream-like viscosity. mdpi.com These components work together to form a complex, structured network in the continuous phase that entraps the oil droplets and immobilizes the external phase, significantly enhancing long-term stability. mdpi.com
Impact on Emulsion Droplet Stabilization and Rheological Behavior
The presence of Glyceryl 1,3-distearate has a profound impact on both the microscopic (droplet stabilization) and macroscopic (rheology) properties of an emulsion. It contributes to stability by forming structured liquid crystalline phases at the oil-water interface and within the continuous aqueous phase. mdpi.com
These structures, often in the form of lamellar bilayers, surround the oil droplets, creating a robust physical barrier that prevents them from flocculating and coalescing. mdpi.com Furthermore, this network of bilayers extends into the continuous phase, creating a gel-like structure that increases the viscosity and yield stress of the emulsion. This rheological modification is critical for preventing creaming or sedimentation of the dispersed droplets. mdpi.com
Studies on related systems have quantified these effects. The addition of glycerol monostearate (GMS) to ethylcellulose-based oleogels was shown to significantly increase the elastic modulus (G'), indicating a more solid-like and structured system. mdpi.com This is attributed to hydrogen bonding between the GMS and the primary structurant. mdpi.com Glyceryl 1,3-distearate is expected to contribute similarly, if not more effectively, to the formation of such networks due to its two fatty acid chains. The viscosity of emulsions is also affected by interactions between neighboring micelles and the volume fraction of any liquid crystalline phase present. nih.gov
Table 2: Impact of Glyceryl Esters on Emulsion Properties
| Property | Effect of Adding Glyceryl Ester | Underlying Mechanism |
| Droplet Coalescence | Decreased | Formation of a rigid interfacial film and steric hindrance from surrounding liquid crystalline structures. mdpi.com |
| Viscosity | Increased | Development of a gel-like network of crystalline bilayers in the continuous phase. mdpi.com |
| Elastic Modulus (G') | Increased | Enhanced network structure through intermolecular interactions like hydrogen bonding. mdpi.com |
| Creaming/Sedimentation | Decreased | Increased viscosity of the continuous phase immobilizes the dispersed droplets. mdpi.com |
Biochemical Roles and Biological Activity Research
Occurrence and Natural Sources
Glyceryl 1,3-distearate is a naturally occurring compound found in both the plant kingdom and within biological systems as a metabolic intermediate. Its identification in various sources has prompted further investigation into its physiological significance.
While the comprehensive lipid profile of wheat bran (Triticum aestivum) is known to include a variety of acylglycerols, specific identification of Glyceryl 1,3-distearate in wheat bran extracts is not extensively documented in publicly available research. General lipid analyses of wheat bran indicate the presence of diacylglycerols, but further targeted studies are required to confirm the precise concentration and role of Glyceryl 1,3-distearate in this botanical source.
Conversely, Glyceryl 1,3-distearate has been successfully identified as a significant bioactive compound in the extracts of Clinacanthus nutans, a medicinal plant widely used in Southeast Asia. johnshopkins.edunih.govnih.gov Research has confirmed its presence in the crude extract of the plant, particularly within the ethyl acetate (B1210297) fractions. johnshopkins.edunih.gov This identification has been crucial in attributing some of the plant's traditional therapeutic effects to this specific molecule. johnshopkins.edunih.gov
The nematode Caenorhabditis elegans is a widely used model organism for studying lipid metabolism due to its genetic tractability and the conservation of many metabolic pathways with mammals. The metabolism of diacylglycerols (DAGs) is a key aspect of lipid biology in C. elegans, playing a central role in the synthesis of triglycerides and phospholipids. While the enzymatic pathways involving DAGs are well-characterized, the specific identification and quantification of Glyceryl 1,3-distearate as a distinct metabolite within the C. elegans metabolome are not explicitly detailed in current research literature. Comprehensive lipidomic analyses of C. elegans have identified various diacylglycerol species, but specific isomeric forms like Glyceryl 1,3-distearate are often not differentiated. Further targeted metabolomic studies would be necessary to elucidate its precise role and abundance in this model organism.
Investigating Bioactive Properties
Emerging research has highlighted the potential of Glyceryl 1,3-distearate to exert significant biological effects, particularly in the realms of inflammation and immunology.
Studies centered on the bioactive compounds within Clinacanthus nutans have identified Glyceryl 1,3-distearate as a key contributor to the plant's anti-inflammatory properties. johnshopkins.edunih.govnih.gov
Research has demonstrated that Glyceryl 1,3-distearate can significantly modulate the expression of key pro-inflammatory mediators. In a study involving bovine endothelial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, treatment with Glyceryl 1,3-distearate led to a marked reduction in the mRNA expression of several pro-inflammatory cytokines and chemokines. nih.gov
Specifically, treatment with 0.032 mM of Glyceryl 1,3-distearate was more effective than the crude extract of C. nutans in lowering the expression levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), C-X-C Motif Chemokine Ligand 3 (CXCL3), and C-X-C Motif Chemokine Ligand 8 (CXCL8). nih.gov The fold reductions in gene expression relative to LPS-treated cells were significant, indicating a potent anti-inflammatory effect at the molecular level. nih.gov These findings suggest that Glyceryl 1,3-distearate plays a crucial role in the anti-inflammatory activity of C. nutans extracts. johnshopkins.edunih.gov
Modulation of Pro-inflammatory Gene Expression by Glyceryl 1,3-distearate
| Gene | Function | Fold Reduction in Expression |
|---|---|---|
| IL-1β | Pro-inflammatory cytokine | 0.02-fold |
| IL-6 | Pro-inflammatory cytokine | 0.36-fold |
| CXCL3 | Chemokine (attracts immune cells) | 0.35-fold |
| CXCL8 | Chemokine (attracts immune cells) | 0.12-fold |
The role of diacylglycerols in modulating immune cell function, particularly phagocytosis, is an area of active research. Phagocytosis is a critical process in the innate immune response, where cells such as macrophages engulf and eliminate pathogens and cellular debris. While the synthesis of triacylglycerols from diacylglycerols has been shown to be important for optimal macrophage inflammatory function and phagocytic capacity, direct studies on the specific effects of Glyceryl 1,3-distearate on phagocytic function are currently lacking in the scientific literature. johnshopkins.edubiorxiv.orgresearchgate.net General research on diacylglycerol signaling pathways in macrophages suggests a complex regulatory role in immune responses, but further investigation is needed to determine the specific immunomodulatory effects of Glyceryl 1,3-distearate on the phagocytic activity of immune cells. nih.govnih.gov
Anti-Inflammatory Activity Research
Role as a Precursor or Intermediate in Biological Pathways
Glyceryl 1,3-distearate, a type of diacylglycerol (DAG), is positioned at a crucial juncture in lipid metabolism. While not a direct substrate in the primary de novo pathway of triglyceride synthesis, its role is intrinsically linked to the central intermediates of this process. The principal pathway for the synthesis of triglycerides is the Kennedy pathway, which primarily occurs in the endoplasmic reticulum. cell-stress.com
This pathway begins with a glycerol-3-phosphate backbone. mdpi.com Through the sequential action of acyltransferase enzymes, two fatty acyl-CoA molecules are esterified to the glycerol-3-phosphate, forming lysophosphatidic acid and then phosphatidic acid (PA). mdpi.comnih.gov Phosphatidic acid is a key branch point intermediate. For triglyceride synthesis, PA is dephosphorylated by enzymes known as phosphatidic acid phosphatases (PAPs), such as the lipin family, to yield sn-1,2-diacylglycerol. nih.gov This 1,2-DAG isomer is the direct precursor to triglycerides, as it is subsequently acylated by a diacylglycerol acyltransferase (DGAT) enzyme to form a triacylglycerol (triglyceride) molecule. cell-stress.com
Glyceryl 1,3-distearate is a regioisomer of the direct precursor, sn-1,2-distearate. In biological systems, 1,3-diacylglycerols can be formed through the isomerization of 1,2-diacylglycerols. While the sn-1,2 isomer is the primary substrate for triglyceride synthesis, the existence of the 1,3 isomer is significant. Furthermore, diacylglycerols are generated during the catabolism of triglycerides by the action of lipases, such as lipoprotein lipase (B570770) (LPL) and hepatic lipase (HL), which hydrolyze triglycerides in lipoproteins, and adipose triglyceride lipase (ATGL) during intracellular lipolysis. mdpi.comnih.gov These lipases often exhibit positional preference, initially cleaving fatty acids from the sn-1 or sn-3 positions, which can lead to the formation of diacylglycerol intermediates. nih.gov
Therefore, Glyceryl 1,3-distearate functions not as a primary building block in the main anabolic sequence but as a closely related intermediate and a product of lipid turnover. Its presence reflects the dynamic nature of lipid metabolism, where isomers are formed and exist alongside the main pathway intermediates.
Cellular and Molecular Interactions
Interaction with Lipid Bilayers and Membrane Dynamics
As a diacylglycerol, Glyceryl 1,3-distearate is a lipophilic molecule with a significant influence on the physical properties of cellular membranes. The Human Metabolome Database lists its cellular location as being associated with the membrane. Diacylglycerols, in general, are known to affect membrane dynamics due to their conical shape, which differs from the more cylindrical shape of phospholipids. This structural characteristic allows them to influence membrane fluidity and curvature. nih.gov
The presence of diacylglycerols within the lipid bilayer can lead to the formation of lipid domains with distinct physical properties, potentially impacting membrane fusion and vesicle budding processes. nih.gov The hydroxyl group on the glycerol (B35011) backbone of Glyceryl 1,3-distearate is oriented at the bilayer-aqueous interface, while the two hydrophobic stearoyl chains are embedded within the hydrocarbon core of the membrane. This positioning allows it to alter local packing of lipids, which can, in turn, modulate the function of membrane-associated proteins.
Impact on Cell Proliferation and DNA Synthesis Studies
The role of Glyceryl 1,3-distearate in cell proliferation and DNA synthesis is complex, with research findings varying based on the experimental model (in vitro vs. in vivo) and cell type. Diacylglycerols are a well-known class of second messengers that can influence cell proliferation, primarily through the activation of protein kinase C (PKC) isoforms. mdpi.com However, a critical biochemical distinction exists: it is the sn-1,2-diacylglycerol isomer that is the potent activator of conventional and novel PKC isozymes, whereas the sn-1,3 isomer is considered inactive in this signaling role. nih.gov
This distinction is crucial when evaluating studies on Glyceryl 1,3-distearate. In vitro studies using normal human dermal fibroblasts indicated that Glyceryl distearate did not alter cell proliferation, as determined by DNA synthesis assays, at doses up to 10 µg/mL. In another study, Glyceryl 1,3-distearate at concentrations up to 0.032 mM showed no cytotoxic effects on bovine endothelial cells and was found to protect against lipopolysaccharide (LPS)-induced cell death. nih.gov
Conversely, some in vivo animal studies have suggested a different outcome. One report noted that Glyceryl distearate induced a moderate hyperplastic response (an increase in the amount of organic tissue that results from cell proliferation) in the skin of tumor-resistant mice. The accumulation of specific diacylglycerol species has also been implicated in the pathogenesis of cardiac hypertrophy, which involves an increase in cell size. nih.govoup.com
These seemingly contradictory findings may be explained by the different biological contexts. The lack of direct proliferative effect in vitro aligns with the knowledge that 1,3-diacylglycerols are not direct activators of the classical PKC-mediated proliferation pathways. nih.gov The hyperplasia observed in vivo could be due to more complex, indirect mechanisms, such as alterations in the physical properties of cell membranes, metabolism of the compound into other bioactive molecules, or broader tissue-level responses not present in isolated cell cultures.
Table 1: Summary of Research Findings on Glyceryl 1,3-distearate and Cell Proliferation
| Study Type | Model System | Compound | Concentration/Dose | Observed Effect | Reference |
|---|---|---|---|---|---|
| In Vitro | Normal Human Dermal Fibroblasts | Glyceryl distearate | Up to 10 µg/mL | No alteration of cell proliferation or DNA synthesis | - |
| In Vitro | Bovine Endothelial Cells | Glyceryl 1,3-distearate | Up to 0.032 mM | No cytotoxic effects; protected against LPS-induced cell death | nih.gov |
| In Vivo | Tumor-Resistant Mice (Skin) | Glyceryl distearate | Not specified | Moderate hyperplastic response | - |
| In Vivo | Mouse Model of Cardiac Hypertrophy | 1,2-Diacylglycerol species | Not applicable | Accumulation associated with pathogenesis of cardiac hypertrophy | nih.govoup.com |
Applications in Advanced Materials and Delivery Systems
Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs)
Solid Lipid Nanoparticles (SLNs) and the second-generation Nanostructured Lipid Carriers (NLCs) are at the forefront of lipid-based nanotechnology for drug delivery. SLNs are formulated with a solid lipid core, while NLCs are composed of a blend of solid and liquid lipids. This structural difference gives NLCs a less-ordered, imperfect crystalline matrix, which enhances drug loading capacity and stability. Glyceryl 1,3-distearate, along with other similar glycerides, is a key material used as the solid lipid component in the matrix of these nanoparticles. nih.gov
Glyceryl 1,3-distearate and related glyceryl esters function as the solid lipid matrix in SLNs and NLCs, providing a biocompatible core for the encapsulation of therapeutic agents. These lipid matrices are particularly well-suited for encapsulating lipophilic (fat-soluble) compounds, shielding them from degradation and controlling their release. For instance, lipids like glyceryl monostearate and glyceryl distearate have been successfully used to create stable nanoparticles for the delivery of various bioactive molecules. impactfactor.orgnih.govresearchgate.net The principle of encapsulating lipophilic active ingredients, such as certain oils or hydrophobic drugs, relies on dissolving the agent in the melted lipid matrix during the formulation process. Upon cooling and solidification, the active compound becomes entrapped within the solid lipid core. This method is effective for a wide range of lipophilic substances, enhancing their stability and bioavailability.
The composition of the lipid matrix, particularly the choice of solid lipid like glyceryl distearate and its ratio to a liquid lipid (in NLCs), significantly impacts the entrapment efficiency (EE) and physical stability of the nanocarriers. NLCs generally exhibit higher entrapment efficiency compared to SLNs. nih.gov The presence of a liquid lipid mixed with the solid lipid creates imperfections in the crystal lattice, providing more space to accommodate drug molecules and reducing the likelihood of drug expulsion during storage. nih.govnih.gov
A study on NLCs formulated with glyceryl monostearate (a similar solid lipid) and caprylic acid (a liquid lipid) for the delivery of diclofenac (B195802) diethylammonium (B1227033) demonstrated this relationship. The ratio of solid to liquid lipid was shown to be a critical factor influencing both particle size and entrapment efficiency.
| Formulation ID | Glyceryl Monostearate : Caprylic Acid Ratio | Particle Size (nm) | Entrapment Efficiency (%) |
|---|---|---|---|
| F I | 65:35 | 134.47 | 88.34 |
| F II | 75:25 | 2252.23 | 73.76 |
| F III | 85:15 | 1500.87 | 70.75 |
As shown in the table, the formulation with the highest proportion of liquid lipid (F I) resulted in the smallest particle size and the highest entrapment efficiency, highlighting the role of the disordered matrix in improving the carrier's properties. rjptonline.org
The crystalline nature of the lipid matrix is a defining characteristic of SLNs and NLCs. SLNs, made from highly pure lipids like triglycerides, tend to form a highly ordered, perfect crystalline lattice. This organized structure, while stable, can limit the space available for drug molecules and may lead to their expulsion over time as the lipid recrystallizes into its most stable polymorphic form. nih.gov
The introduction of structurally different lipids, such as diglycerides like Glyceryl 1,3-distearate or the combination of solid and liquid lipids in NLCs, fundamentally alters this crystalline structure. This creates a less-ordered or amorphous lipid core. nih.govnih.gov This imperfect matrix structure is advantageous as it increases the number of defects and voids within the core, which can accommodate a higher concentration of the encapsulated drug. This disruption of the crystal lattice is a key strategy to enhance drug loading, improve long-term stability, and prevent premature leakage of the active compound from the nanoparticle. nih.gov
Prodrug Formulations and Drug Delivery Systems
Beyond its role in nanoparticle matrices, Glyceryl 1,3-distearate is a crucial intermediate in the synthesis of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach is often used to overcome issues such as poor bioavailability or significant side effects.
Glyceryl 1,3-distearate (also known as 1,3-distearoyl glycerol) has been effectively used to create prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, naproxen, and diclofenac. caymanchem.combiomol.com A primary motivation for this is to reduce the severe gastrointestinal side effects, including ulcers and bleeding, commonly associated with chronic NSAID use. These side effects are largely attributed to the free carboxylic acid group present in most NSAIDs.
By chemically bonding the NSAID to the free hydroxyl group of Glyceryl 1,3-distearate via an ester linkage, the carboxylic acid group is temporarily masked. Research has shown that these glyceride prodrugs are stable in the acidic environment of the stomach, preventing local irritation of the gastric mucosa. nih.govnih.govsemanticscholar.org Once they reach the more neutral pH of the intestine, enzymes hydrolyze the ester bond, releasing the active NSAID where it can be absorbed. nih.govnih.gov Studies have demonstrated that these prodrugs not only significantly reduce ulcerogenicity but can also exhibit enhanced anti-inflammatory and analgesic activity compared to the parent drugs. nih.govnih.govsemanticscholar.org
| Parent NSAID | Prodrug Derivative | Ulcer Index / Severity Score (Parent Drug) | Ulcer Index / Severity Score (Prodrug) |
|---|---|---|---|
| Diclofenac | 1,3-Distearoyl-2-diclofenacoyl glycerol (B35011) | 1.60 | 0.78 |
| Ibuprofen | 1,3-Distearoyl-2-ibuprofenoyl glycerol | 2.97 (at highest dose) | 1.02 (at highest dose) |
| Naproxen | 1,3-Distearoyl-2-naproxenoyl glycerol | 2.83 | 1.33 |
These findings suggest that derivatizing NSAIDs with Glyceryl 1,3-distearate is a promising strategy for developing safer anti-inflammatory therapies. nih.govnih.govsemanticscholar.org
The chemical properties of Glyceryl 1,3-distearate make it a valuable component in the broader design of carrier systems for various bioactive compounds. Its use in SLNs and NLCs is a prime example of its function in a physical carrier system, where it forms the structural matrix for encapsulation. In this context, it helps to improve the solubility and stability of poorly water-soluble compounds, protect sensitive molecules from degradation, and provide controlled or sustained release profiles. The biocompatibility and biodegradability of glycerides are significant advantages, making them suitable for various routes of administration. The principles applied in creating NLCs and SLNs with this lipid can be extended to the delivery of a wide array of bioactive molecules, from pharmaceuticals to nutraceuticals.
Applications in Pharmaceutical Formulation Technology
The unique physicochemical characteristics of Glyceryl 1,3-distearate make it a versatile excipient in modern pharmaceutical formulations. Its lipid nature is particularly advantageous for technologies that involve thermal processing and for the formulation of specialized drug delivery systems.
Three-dimensional (3D) printing, an additive manufacturing process, is rapidly gaining traction in the pharmaceutical sector for its ability to create personalized and complex solid oral dosage forms. Fused Deposition Modeling (FDM) is a prominent 3D printing technique that utilizes filaments of drug-loaded thermoplastic materials to build tablets layer-by-layer. nih.gov The production of these pharmaceutical-grade filaments is often achieved through a process called Hot Melt Extrusion (HME), which requires thermally stable excipients that can be processed at elevated temperatures. nih.govnih.gov
Glyceryl 1,3-distearate, known commercially as Precirol® ATO 5, has been identified as a functional lipid excipient suitable for HME and, consequently, for FDM 3D printing. scispace.com While 3D printing of lipids alone can be challenging due to their poor mechanical properties, blending them with polymers or using them in specific formulations can overcome these hurdles. monash.edu
A key application involves the use of Glyceryl 1,3-distearate as the solid lipid component in the formation of Nanostructured Lipid Carriers (NLCs). nih.gov In one research endeavor, Glyceryl 1,3-distearate was selected as the solid lipid for NLCs loaded with cannabidiol (B1668261) due to its relatively low melting point (approximately 54°C) and its effectiveness in producing stable lipid nanoparticles. nih.gov These NLCs were then incorporated into a hydroxyethyl (B10761427) cellulose-based gel, which served as the "ink" for semi-solid extrusion 3D printing to produce buccal films. nih.gov The resulting 3D-printed films demonstrated that the drug remained in an amorphous or non-crystalline state within the lipid carrier, which is often beneficial for solubility and bioavailability. nih.gov This approach showcases the role of Glyceryl 1,3-distearate as a critical formulation component that enables the printing of advanced, lipid-based drug delivery systems for personalized medicine. nih.gov
Properties and Applications of Glyceryl 1,3-distearate in 3D Printing
| Property/Application | Description | Reference |
|---|---|---|
| Commercial Name | Precirol® ATO 5 (Glyceryl distearate/palmitostearate) | scispace.comnih.gov |
| Primary Role | Solid lipid matrix former in Nanostructured Lipid Carriers (NLCs) for 3D printing. | nih.gov |
| Associated Technology | Hot Melt Extrusion (HME) for filament production; Semi-solid extrusion 3D printing for dosage form creation. | scispace.comnih.gov |
| Key Physical Property | Relatively low melting point (~54°C), suitable for thermal-based printing processes without degrading sensitive active ingredients. | nih.gov |
| Formulation Example | Used to formulate cannabidiol-loaded NLCs, which were then incorporated into a gel-based ink to 3D print buccal films. | nih.gov |
| Benefit in Formulation | Helps maintain the drug in an amorphous state within the printed dosage form, potentially enhancing bioavailability. | nih.gov |
Structured Lipids Research
Structured lipids (SLs) are triacylglycerols or diacylglycerols that have been modified enzymatically or chemically to alter the composition and/or positional distribution of fatty acids on the glycerol backbone. mdpi.comnih.gov This modification aims to create fats with specific functional, nutritional, or therapeutic properties that are not found in natural oils and fats. nih.gov Enzymatic synthesis using lipases is often preferred over chemical methods due to its mild reaction conditions and high specificity, which allows for precise control over the final structure of the lipid. mdpi.com
A significant area of structured lipid research is the development of low-calorie fats. The caloric value of a fat can be influenced by the types of fatty acids it contains and their positions on the glycerol molecule. Glyceryl 1,3-distearate is a key compound in this field, both as a target product and as an intermediate in the synthesis of more complex low-calorie triacylglycerols. The principle behind these low-calorie lipids is that the specific arrangement of fatty acids can alter their absorption in the human body. dss.go.th
One primary method for producing Glyceryl 1,3-distearate (1,3-distearoylglycerol, 1,3-DSG) is through the direct enzymatic esterification of glycerol and stearic acid in a solvent-free system. nih.gov This process utilizes sn-1,3-specific lipases, which selectively catalyze the attachment of fatty acids to the outer positions of the glycerol backbone. nih.govnih.gov Research has demonstrated the successful synthesis of high-purity 1,3-DSG using this method. nih.gov In these processes, reaction parameters such as temperature, the molar ratio of stearic acid to glycerol, and enzyme concentration are optimized to maximize the yield of the desired 1,3-diacylglycerol. nih.govnih.gov
Another approach involves the lipase-catalyzed transesterification between a short-chain triglyceride, like triacetin, and a long-chain saturated fatty acid, such as stearic acid. dss.go.thresearchgate.net This reaction incorporates stearic acid primarily at the sn-1 and sn-3 positions of the glycerol backbone, yielding low-calorie structured lipids like distearoylacetylglycerol. dss.go.th These molecules provide the physical properties of conventional fats but with a reduced caloric value. dss.go.th
Research Findings on Enzymatic Synthesis of Glyceryl 1,3-distearate (1,3-DSG)
| Parameter | Condition/Result | Reference |
|---|---|---|
| Synthesis Method | Direct enzymatic esterification in a solvent-free system. | nih.gov |
| Reactants | Stearic Acid and Glycerol. | nih.gov |
| Optimal Enzyme | Lipozyme TL IM was found to maintain high activity at the required temperatures (73–75 °C). | nih.gov |
| Optimal Molar Ratio (Stearic Acid:Glycerol) | A 1:1 molar ratio resulted in the highest content of the produced 1,3-DAG, reaching nearly 20% before purification. | nih.gov |
| Optimal Temperature | 75°C was found to be the optimal reaction temperature for maximizing 1,3-DSG content. | researchgate.net |
| Purification | Multi-stage purification including molecular distillation and solvent fractionation. | nih.gov |
| Final Purity | The final 1,3-DSG product (stearin fraction) contained 83.77% total diacylglycerols, with the 1,3-isomer comprising 62.28% of the DAGs. | nih.gov |
Analytical and Characterization Methodologies in Research
Chromatographic Techniques
Chromatographic methods are fundamental in separating and quantifying the components of lipid mixtures, including Glyceryl 1,3-distearate.
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a powerful tool for the compositional analysis of Glyceryl 1,3-distearate. This technique is typically used to quantify the fatty acid profile after derivatization of the acylglycerols. For instance, in a study identifying reaction products from glycerolysis, GC was used to quantify Glyceryl 1,3-distearate among other mono-, di-, and triglycerides after silylation of the samples. In another research context, GC-MS analysis of essential oils from Azadirachta indica seeds identified Glyceryl 1,3-distearate as a component, quantifying its relative percentage in both ripe (3.7%) and unripe (2.0%) seeds. dntb.gov.ua
A modified GC method has been developed to improve the determination of mono- and diacylglycerols in fats and oils, showcasing enhanced repeatability compared to standard methods. mdpi.com This method utilized trimethylsilyl (B98337) derivatization and specific capillary columns like DB-1ht and DB-5ht, achieving a relative standard deviation for distearin (B1146584) peak areas as low as 1.8%. mdpi.com
Compositional Analysis of Azadirachta indica Seed Essential Oils by GC-MS
| Compound | Percentage in Ripe Seeds (%) | Percentage in Unripe Seeds (%) |
|---|---|---|
| Glyceryl 1,3-distearate | 3.7 | 2.0 |
| cis-Oleic acid | 30.0 | 21.0 |
| Palmitic acid | 5.0 | 3.0 |
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a well-established method for the purity assessment and quantification of non-volatile compounds like Glyceryl 1,3-distearate. This technique is particularly advantageous as it does not require the analyte to have a chromophore.
A study detailed a method for the determination of Glyceryl 1,3-distearate in milk using Ultra-Performance Liquid Chromatography (UPLC) with ELSD. rsc.org The method demonstrated good linearity for Glyceryl 1,3-distearate in the concentration range of 10–100 mg/L, with a high correlation coefficient (R² > 0.997). rsc.org The limit of detection (LOD) and limit of quantification (LOQ) were found to be 3.15–3.19 mg/L and 10.30–10.50 mg/L, respectively. rsc.org The recovery of the analyte in milk samples ranged from 72.5% to 127.5%, with a relative standard deviation (RSD) of less than 6.0%, indicating the method's suitability for quantifying this compound in complex matrices. rsc.org
Method Validation Parameters for Glyceryl 1,3-distearate Analysis by UPLC-ELSD
| Parameter | Value |
|---|---|
| Linear Range (mg/L) | 10–100 |
| Correlation Coefficient (R²) | > 0.997 |
| LOD (mg/L) | 3.15–3.19 |
| LOQ (mg/L) | 10.30–10.50 |
| Recovery in Milk (%) | 72.5–127.5 |
| RSD (%) | < 6.0 |
Spectrometric Techniques
Spectrometric methods provide invaluable information about the molecular structure and composition of Glyceryl 1,3-distearate.
Mass Spectrometry (MS), particularly when combined with chromatographic separation (GC-MS or LC-MS), is indispensable for the structural elucidation and compositional profiling of lipids. Tandem mass spectrometry (MS/MS) allows for detailed structural analysis by fragmenting precursor ions and analyzing the resulting product ions.
In the context of triacylglycerol (TAG) analysis, MS methods can differentiate between regioisomers, such as distinguishing between 1,3- and 1,2-disubstituted glycerols. The fragmentation patterns observed in techniques like atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) can reveal the positions of the fatty acyl chains on the glycerol (B35011) backbone. For instance, the preferential loss of fatty acids from the sn-1 and sn-3 positions is a key indicator in distinguishing regioisomers. plos.org
One study highlighted the use of GC-MS/MS to confirm the presence of Glyceryl 1,3-distearate in Clinacanthus nutans extract, where it was identified as a major bioactive compound. impactfactor.org The analysis was performed using a DB-5MS fused silica (B1680970) capillary column, which is suitable for separating fatty acid derivatives. impactfactor.org
Microscopic and Imaging Techniques
Microscopic techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale, which is particularly relevant for formulations containing Glyceryl 1,3-distearate.
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the morphology, size, and internal structure of nanoparticles. While research focusing solely on pure Glyceryl 1,3-distearate nanoparticles is limited, TEM has been employed to characterize nanoparticles where Glyceryl 1,3-distearate (distearin) is a key component.
For example, in the development of dual-layered nanogel-coated hollow lipid/polypeptide conjugate assemblies, TEM was used to visualize the morphology of these complex nanoparticles. The core of these vesicles was formed from the self-assembly of a distearin-grafted polypeptide. TEM images revealed the hollow sphere architecture of these nanostructures. plos.org Similarly, TEM is a crucial tool for observing the detailed internal structure and morphology of various polymeric nanoparticles, providing insights into their size, shape, and arrangement, which is applicable to systems incorporating distearin. impactfactor.org In studies of oleogels, which may contain Glyceryl 1,3-distearate, TEM has been used to image the nanoscale crystal structure, revealing details about the lateral packing of hydrocarbon chains within nanoplatelets.
Rheological Characterization of Formulations
Formulations incorporating Glyceryl 1,3-distearate typically exhibit complex, non-Newtonian flow behaviors. researchgate.net Unlike Newtonian fluids where viscosity is constant regardless of the applied shear rate, these formulations often display shear-thinning (pseudoplastic) behavior. researchgate.netresearchgate.net This means their viscosity decreases as the shear rate increases, a desirable property for products that need to be thick at rest but spread easily upon application. researchgate.net
Another common characteristic is thixotropy, which is the time-dependent, reversible reduction in viscosity under shear stress, followed by a gradual recovery when the stress is removed. researchgate.net This behavior is crucial for ensuring that a product maintains its structure in the container but flows easily during application, eventually reforming a protective or structured film. dntb.gov.ua
Viscoelasticity is another key aspect, particularly for semi-solid formulations. Oscillatory rheology experiments are used to measure the elastic (storage) modulus (G') and the viscous (loss) modulus (G''). mdpi.com
Storage Modulus (G'): Represents the elastic component and describes the energy stored in the material during deformation. A higher G' indicates a more structured, solid-like material. researchgate.netmdpi.com
Loss Modulus (G''): Represents the viscous component and describes the energy dissipated as heat. A higher G'' indicates a more fluid-like material. researchgate.netmdpi.com
| Rheological Property | Description | Relevance to Glyceryl 1,3-distearate Formulations |
|---|---|---|
| Pseudoplasticity (Shear-Thinning) | Viscosity decreases with an increasing shear rate. researchgate.net | Allows for easy application and spreadability of creams and lotions while maintaining high viscosity at rest for stability. |
| Thixotropy | A time-dependent decrease in viscosity under shear, which is reversible upon rest. researchgate.net | Contributes to the formation of a protective film after application and ensures the product remains stable in its packaging. dntb.gov.ua |
| Viscoelasticity (G' and G'') | The exhibition of both viscous and elastic properties when undergoing deformation. G' is the storage (elastic) modulus; G'' is the loss (viscous) modulus. mdpi.com | Defines the semi-solid nature of formulations. A dominant G' indicates a stable, structured gel network, to which the solid lipid matrix of Glyceryl 1,3-distearate contributes. researchgate.net |
| Yield Stress (τ₀) | The minimum shear stress required to initiate flow. researchgate.net | Indicates the stability of the formulation against deformation from forces like gravity during storage. |
Small-Angle Scattering Techniques
Small-angle scattering techniques are powerful non-invasive methods used to investigate the structure of matter on a nanometer to micrometer scale. These techniques are particularly well-suited for studying the complex, hierarchically organized nanostructures found in soft matter systems like lipid-based formulations. mdpi.com
Small-Angle Neutron Scattering (SANS) for Interfacial Activity and Fluidity Studies
Small-Angle Neutron Scattering (SANS) is an exceptionally powerful tool for characterizing the structure and interactions within biological and chemical systems, including lipid-based formulations containing Glyceryl 1,3-distearate. nih.govmdpi.com The technique involves directing a beam of low-energy neutrons at a sample and measuring the intensity of the scattered neutrons as a function of the scattering angle. nist.gov The length scales probed by SANS (typically 1 to 100 nm) are perfectly matched to the dimensions of nanoparticles, vesicles, and interfacial layers in these formulations. nih.govmdpi.com
The fundamental advantage of SANS, especially for multi-component lipid systems, lies in its sensitivity to different isotopes, particularly hydrogen (¹H) and deuterium (B1214612) (²H). nih.gov Neutrons interact with the atomic nucleus, and different isotopes have different neutron scattering lengths. nih.gov This property allows for a technique called contrast variation . By selectively replacing hydrogen with deuterium in different components of a formulation (e.g., using deuterated water, D₂O, as the solvent or using deuterated lipids), researchers can make specific parts of the system "visible" or "invisible" to the neutrons. mdpi.comnih.gov
This method is invaluable for studying interfacial phenomena:
Interfacial Activity: By creating a contrast between the lipid core (containing Glyceryl 1,3-distearate) and the aqueous continuous phase, SANS can provide detailed information about the structure of the interface. It can be used to determine the thickness of a surfactant layer, the arrangement of emulsifiers at the lipid-water boundary, and how these structures are influenced by formulation parameters. mdpi.comnist.gov
Fluidity and Core Structure: SANS can elucidate the internal structure of lipid nanoparticles. For instance, in NLCs, which contain both solid (Glyceryl 1,3-distearate) and liquid lipids, contrast variation can be used to study the distribution of the liquid lipid within the solid matrix. This provides insights into the fluidity and internal morphology of the nanoparticle core, which is crucial for understanding drug loading and release mechanisms. nih.govnist.gov
Structural Transitions: The technique can also characterize microstructural transitions between different phases (e.g., lamellar to hexagonal) as a function of temperature or composition, which is relevant for understanding the stability and behavior of complex lipid systems. nist.gov
| SANS Parameter/Technique | Principle | Application in Glyceryl 1,3-distearate Systems |
|---|---|---|
| Scattering Vector (q) | Relates to the scattering angle and neutron wavelength (q = 4πsin(θ/2)/λ). It is inversely proportional to the length scale being probed (d ≈ 2π/q). nih.gov | Allows for the characterization of structures on the nanometer scale, such as the size and shape of lipid nanoparticles. |
| Scattering Length Density (SLD) | A measure of the scattering power of a material per unit volume. It depends on the coherent scattering lengths of the constituent atoms. nih.gov | The difference in SLD between components (the "contrast") is what generates the scattering signal. |
| Contrast Variation | Utilizing the large difference in scattering length between hydrogen (¹H) and deuterium (²H) to highlight specific components in a complex system. mdpi.comnih.gov | Enables the study of the surfactant layer at the interface, the internal structure of NLCs, and the interaction of proteins or peptides with the lipid particle surface. mdpi.com |
| Contrast Matching | Adjusting the SLD of a solvent (e.g., by mixing H₂O and D₂O) to match the SLD of one of the components, effectively making it invisible to neutrons. mdpi.com | Allows for the isolation of the scattering signal from a specific part of the structure, such as the lipid core or an adsorbed protein layer. mdpi.com |
Future Research Directions and Translational Potential
Elucidating Complex Biological Mechanisms
Beyond its physical properties as an excipient, Glyceryl 1,3-distearate has demonstrated specific biological activities that warrant deeper investigation. A significant area of future research is the full characterization of its interactions with cellular and molecular pathways.
Recent studies have highlighted its potential as an anti-inflammatory agent. For instance, research on bovine mastitis pathogens identified Glyceryl 1,3-distearate as a bioactive compound capable of significantly diminishing the upregulation of key inflammatory genes, including IL1β, IL6, CXCL3, and CXCL8. nih.gov This finding opens the door to exploring its therapeutic potential in other inflammatory conditions. Future research should aim to:
Identify Molecular Targets: Determine the specific receptors, enzymes, or signaling proteins that Glyceryl 1,3-distearate interacts with to exert its anti-inflammatory effects.
Clarify Structure-Activity Relationships: Investigate how the specific arrangement of the stearic acid chains on the glycerol (B35011) backbone influences its biological activity compared to other diglycerides.
Explore Other Biological Roles: Given that diacylglycerols are a crucial class of molecules in cell signaling, studies are needed to determine if Glyceryl 1,3-distearate or its metabolites have other, as-yet-undiscovered roles in cellular processes.
Understanding these complex mechanisms is crucial for translating its use from a simple excipient to a functional or active pharmaceutical ingredient.
Optimizing Synthesis for Specific Applications
The functional properties of Glyceryl 1,3-distearate are highly dependent on its purity and the composition of the glyceride mixture in the final product. atamanchemicals.commagtechjournal.com Current synthesis methods, such as the direct esterification of glycerol with stearic acid or the partial glycerolysis of vegetable oils, often yield a mixture of monoglycerides, diglycerides, and triglycerides. atamanchemicals.comatamanchemicals.com The precise ratio of these components can vary significantly between sources, affecting the performance of the final product. magtechjournal.com
Future research in this area will likely focus on developing more controlled, efficient, and sustainable synthesis strategies. Key objectives include:
High-Purity Synthesis: Developing scalable and cost-effective methods to produce Glyceryl 1,3-distearate with high isomeric purity, minimizing the presence of monoglycerides, triglycerides, and the 1,2-distearate isomer.
Enzymatic Synthesis: Exploring the use of specific lipases as biocatalysts for the esterification process. This approach can offer higher specificity, milder reaction conditions, and a more environmentally friendly profile compared to traditional chemical synthesis.
Tailored Glyceride Mixtures: For certain applications, a specific mixture of glycerides may be more desirable than a pure compound. Research is needed to precisely control the synthesis process to produce customized blends with optimized functional properties (e.g., melting point, emulsification capacity) for targeted applications in pharmaceuticals or advanced materials.
The table below outlines key parameters for optimizing the synthesis of Glyceryl 1,3-distearate.
| Synthesis Parameter | Research Objective | Potential Application Impact |
| Catalyst Type | Shift from chemical catalysts to specific lipases. | Greener manufacturing, higher product purity. |
| Reactant Ratio | Precise control of glycerol to stearic acid ratio. | Tailoring the final mono-, di-, and triglyceride composition. |
| Reaction Conditions | Optimization of temperature, pressure, and time. | Increased yield, reduced by-product formation. |
| Purification Method | Development of advanced chromatographic or crystallization techniques. | Production of pharmaceutical-grade material with >99% purity. |
Advancements in Lipid-Based Delivery Systems
Lipid-based nanoparticles are transforming drug delivery, and Glyceryl 1,3-distearate is a key component in many of these advanced systems. researchgate.netnih.gov Its biocompatibility, biodegradability, and ability to form stable structures make it an ideal lipid for encapsulating therapeutic agents. smolecule.comresearchgate.net It is particularly valuable in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which protect drugs from degradation, improve solubility, and enable controlled release. cas.orgresearchgate.net
The next wave of innovation will focus on creating more sophisticated and "smart" delivery systems. Future research directions include:
Stimuli-Responsive Systems: Designing carriers that release their drug payload in response to specific triggers within the body, such as changes in pH, temperature, or the presence of certain enzymes. nih.gov This allows for targeted drug release at the site of disease, improving efficacy.
Targeted Delivery: Functionalizing the surface of nanoparticles containing Glyceryl 1,3-distearate with ligands like antibodies or peptides. nih.gov These ligands can recognize and bind to specific cells, such as cancer cells, enabling highly targeted drug delivery.
Complex Formulations: Developing systems for the co-delivery of multiple drugs or therapeutic modalities (e.g., combining a small molecule drug with a nucleic acid). This is particularly promising for combination therapies in cancer and other complex diseases. nih.gov
Alternative Nanostructures: Investigating its use in other advanced systems like lyotropic liquid crystal nanoparticles (LLCNs), which offer a highly ordered internal structure for encapsulating both hydrophobic and hydrophilic drugs. itu.edu.tr
The table below summarizes various lipid-based delivery systems where Glyceryl 1,3-distearate can be a critical component.
| Delivery System | Core Components | Key Advantage | Future Research Focus |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., Glyceryl 1,3-distearate), surfactant. | Controlled release, high stability. | Encapsulation of delicate biologics. |
| Nanostructured Lipid Carriers (NLCs) | Blend of solid and liquid lipids, surfactant. | Higher drug loading capacity, reduced drug expulsion. | Co-delivery of multiple therapeutic agents. |
| Liposomes | Phospholipids, cholesterol, other lipids. | Versatility for hydrophilic and hydrophobic drugs. | Surface modification for active targeting. |
| Lyotropic Liquid Crystal Nanoparticles (LLCNs) | Mono- and diglycerides, surfactant. | High surface area for drug loading. | Development of stimuli-responsive crystal phases. |
Exploration of Novel Material Science Applications
While widely used as a texturizing and stabilizing agent, the material properties of Glyceryl 1,3-distearate are ripe for exploration in novel material science contexts. Its waxy nature, specific melting point, and crystallization behavior are characteristics that can be harnessed for new functionalities.
Future research in this domain could lead to the development of innovative materials:
Phase-Change Materials (PCMs): Glyceryl 1,3-distearate's solid-to-liquid transition could be utilized for thermal energy storage. As a PCM, it could be incorporated into building materials, textiles, or electronics packaging to absorb and release heat, thereby regulating temperature.
Biomaterial Scaffolds: In combination with other biocompatible polymers, it could be used to fabricate scaffolds for tissue engineering. The lipid component could provide structural support while also potentially delivering bioactive molecules to aid in tissue regeneration.
Advanced Organogels: Its ability to structure oils could be exploited to create stable organogels for various applications, including as a base for topical drug delivery or as a matrix for chemical reactions.
Functional Structuring Agents: Beyond basic thickening, research can explore how its crystallization can be controlled to create specific microstructures in food, cosmetics, and industrial products, leading to novel textures and functionalities. For example, its use in creating brittle shells for pressure-sensitive capsules demonstrates its potential in creating materials with tunable mechanical properties. nih.gov
The table below details some key properties of Glyceryl 1,3-distearate and their potential in new material applications.
| Material Property | Description | Potential Novel Application |
| Crystallization Behavior | Forms thin platelets that can create a pearlescent effect. atamanchemicals.comwikipedia.org | Development of bio-based optical effect pigments. |
| Melting/Solidification | Undergoes a phase transition at a specific temperature. | Thermal energy storage as a phase-change material (PCM). |
| Mechanical Brittleness | Can form a brittle solid shell under specific conditions. nih.gov | Fabrication of smart materials with controlled fracture mechanics. |
| Amphiphilicity | Possesses both hydrophilic and hydrophobic regions. smolecule.com | Template for the synthesis of porous materials or nanoparticles. |
Q & A
What are the established laboratory synthesis methods for Glyceryl 1,3-distearate?
Glyceryl 1,3-distearate is synthesized via partial glycerolysis of vegetable oils rich in stearic/palmitic acid triglycerides or by direct esterification of glycerol with stearic acid . Reaction conditions (e.g., temperature, catalyst type) must be optimized to maximize diester yield while minimizing mono- and triglyceride byproducts. Purity can be enhanced using solvent fractionation or chromatography .
How can researchers quantify mono-, di-, and triglyceride ratios in Glyceryl 1,3-distearate batches?
Gas chromatography (GC) with silylation derivatization and gel permeation chromatography (GPC) using Shodex KF-802 columns are validated methods. Internal standards (e.g., tricaprin) and system suitability solutions (e.g., glyceryl tristearate) ensure accurate quantification . USP/EP pharmacopeial standards specify acceptable ranges: 8–22% monoglycerides, 40–60% diglycerides, and 25–35% triglycerides .
What experimental designs are appropriate for assessing Glyceryl 1,3-distearate’s anti-inflammatory activity?
Use bovine mammary epithelial cell models treated with pathogen-associated molecular patterns (PAMPs). Measure cytokine gene expression (IL-1β, IL-6, CXCL3/8) via qPCR normalized to GAPDH. Include controls (DMSO vehicle) and test multiple concentrations (e.g., 0.004–0.4 mmol/L) to evaluate dose-dependent effects on cell viability and bioactivity .
How do conflicting cytotoxicity and bioactivity results arise in Glyceryl 1,3-distearate studies?
At higher concentrations (>0.004 mmol/L), reduced cell viability (e.g., ~80% at 0.4 mmol/L) may mask anti-inflammatory effects. Normalize gene expression data to viable cell counts or use lower, non-cytotoxic doses. Confounding factors like DMSO solvent interactions should be ruled out .
What chromatographic techniques resolve Glyceryl 1,3-distearate from stereoisomers (e.g., sn-1,2 vs. sn-1,3)?
Chiral-phase HPLC or NMR spectroscopy can distinguish stereoisomers. For example, sn-1,3-distearate exhibits distinct proton splitting patterns in the glycerol backbone region (δ 4.0–4.3 ppm) compared to sn-1,2 isomers .
How does Glyceryl 1,3-distearate’s composition affect its performance in solid lipid nanoparticle (SLN) formulations?
Higher diglyceride content (>60%) increases melting point (50–60°C) and reduces hydrophilicity (HLB = 2), impacting drug encapsulation efficiency. Optimize ratios using differential scanning calorimetry (DSC) and X-ray diffraction to ensure stable crystalline phases .
What are the challenges in standardizing anti-inflammatory assays for Glyceryl 1,3-distearate?
Key challenges include:
- Batch variability in mono-/triglyceride impurities, which may synergize or antagonize effects.
- Species-specific responses (e.g., bovine vs. human cell lines).
- Normalization methods for gene expression (e.g., GAPDH vs. β-actin).
Include replicate experiments and purity verification via GPC .
How can researchers validate the natural occurrence of Glyceryl 1,3-distearate in plant extracts?
Use GC-MS or LC-MS to identify the compound in lipid fractions of extracts (e.g., brown seaweed Sargassum swartzii). Compare retention times and fragmentation patterns with synthetic standards. Quantify using calibration curves .
What analytical strategies differentiate Glyceryl 1,3-distearate from structurally similar emulsifiers (e.g., glyceryl monostearate)?
FT-IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups. Thin-layer chromatography (TLC) with iodine vapor visualization can separate mono-, di-, and triglycerides based on polarity differences .
How do regulatory guidelines (USP/EP) impact the use of Glyceryl 1,3-distearate in pharmaceutical formulations?
USP-NF specifies purity criteria (e.g., limits on free glycerol, fatty acids) and requires compliance with residual solvent thresholds . EP guidelines mandate stability testing under ICH conditions (e.g., 40°C/75% RH) for excipient qualification .
What metabolic pathways degrade Glyceryl 1,3-distearate in mammalian systems?
It is hydrolyzed by pancreatic lipases into stearic acid and glycerol. The sn-1,3 configuration resists complete hydrolysis compared to sn-1,2 isomers, leading to partial absorption as monoglycerides. Use radiolabeled tracers (¹⁴C-stearate) to track metabolites in vivo .
How can computational modeling predict Glyceryl 1,3-distearate’s interactions with lipid bilayers?
Molecular dynamics simulations parameterized with experimental data (e.g., melting point, HLB) model its integration into lipid membranes. Predict effects on membrane fluidity and drug permeability using tools like GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
